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Introduction to C15:0-Ceramide

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular
processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Structurally,
ceramides consist of a sphingosine backbone N-acylated with a fatty acid of varying chain
length. The specific fatty acid attached significantly influences the biological function of the
ceramide molecule.

C15:0-Ceramide, also known as N-pentadecanoyl-sphingosine, is an odd-chain ceramide
containing the 15-carbon saturated fatty acid, pentadecanoic acid. While even-chain ceramides
(e.g., C16:0, C18:0) have been extensively studied and linked to pro-inflammatory and pro-
apoptotic signaling, particularly in the context of metabolic diseases like insulin resistance and
cardiovascular disease, the roles of odd-chain ceramides are less well-defined but are of
growing interest.[3][4][5][6][7][8]

The fatty acid component, pentadecanoic acid (C15:0), is a dietary odd-chain saturated fatty
acid found in dairy fat and some fish.[9] Emerging research suggests that C15:0 possesses
beneficial health effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties,
and is associated with a lower risk of type 2 diabetes and cardiovascular disease.[9][10][11]
These properties of C15:0 provide a strong rationale for investigating the biological activities
and potential as a biomarker of its corresponding ceramide, C15:0-Ceramide, in targeted
metabolomics studies.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3026380?utm_src=pdf-interest
https://pure-oai.bham.ac.uk/ws/portalfiles/portal/179201490/1_s2.0_S0006295222003057_main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7905841/
https://diabetesjournals.org/diabetes/article/54/3/591/14804/A-Role-for-Sphingolipids-in-Producing-the-Common
https://pmc.ncbi.nlm.nih.gov/articles/PMC9252958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6712072/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00577/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393079/
https://www.mdpi.com/1420-3049/20/2/2425
https://www.mdpi.com/1420-3049/20/2/2425
https://www.preprints.org/manuscript/202310.0508
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0268778
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Targeted metabolomics of C15:0-Ceramide can provide valuable insights into its regulation and
function in health and disease, potentially identifying it as a novel biomarker or therapeutic
target.

C15:0-Ceramide in Cellular Signaling Pathways

While specific signaling pathways for C15:0-Ceramide are still under investigation, its functions
can be inferred from the known roles of other ceramides and its fatty acid component, C15:0.
Ceramides are known to modulate key signaling pathways involved in insulin resistance and
apoptosis.

Potential Role in Insulin Signaling

Ceramides, particularly long-chain saturated species like C16:0 and C18:0, are well-
established antagonists of insulin signaling.[4][6][7][12] They can impair the insulin signaling
cascade at multiple points, leading to decreased glucose uptake and utilization. Given the
beneficial metabolic effects associated with C15:0, it is hypothesized that C15:0-Ceramide may
have a different, possibly even protective, role in insulin signaling compared to its even-chain
counterparts. Further research is needed to elucidate its specific interactions with components
of the insulin signaling pathway.
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Figure 1: Hypothesized modulation of the insulin signaling pathway by C15:0-Ceramide.

Potential Role in Apoptosis

Ceramides are central mediators of apoptosis (programmed cell death).[2][13][14]
Accumulation of certain ceramides can activate apoptotic pathways through various
mechanisms, including the activation of caspases and regulation of mitochondrial function.[15]
The specific role of C15:0-Ceramide in apoptosis is not yet fully understood. However, given
the anti-proliferative effects observed for C15:0 in cancer cell lines, it is plausible that C15:0-

Ceramide could be involved in regulating apoptotic signaling.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b3026380?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622894/
https://pubmed.ncbi.nlm.nih.gov/21707511/
https://pubmed.ncbi.nlm.nih.gov/10399097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6995631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cellular Response

Induces production of

{Potentially influences

Executes

.

Click to download full resolution via product page

Figure 2: Potential involvement of C15:0-Ceramide in the apoptotic pathway.

Experimental Protocols for C15:0-Ceramide
Quantification

The following protocols are based on established methods for the quantification of ceramides in
biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These can be adapted for the specific quantification of C15:0-Ceramide.

Sample Preparation: Lipid Extraction
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Objective: To extract lipids, including C15:0-Ceramide, from biological matrices such as
plasma, serum, cells, or tissues.

Materials:

Biological sample (e.g., 50-100 pL plasma/serum, 10-20 mg tissue, or 1-5 million cells)

 Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not expected to be in
the sample.

e Chloroform

o Methanol

o Water (LC-MS grade)

e Phosphate-buffered saline (PBS) for cell washing

o Homogenizer (for tissues)

o Centrifuge

Protocol:

o Sample Collection and Internal Standard Spiking:

o For plasma/serum: Thaw samples on ice. To 50 pL of plasma/serum, add a known amount
of internal standard (e.g., 50 ng of C17:0-Ceramide in a small volume of ethanol).

o For cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Add the internal standard
to the cell pellet.

o For tissues: Weigh 10-20 mg of frozen tissue and homogenize in a suitable buffer. Add the
internal standard to the homogenate.

o Bligh-Dyer Extraction:
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o To the sample containing the internal standard, add a 2:1 (v/v) mixture of
chloroform:methanol. For a 100 puL aqueous sample, add 375 pL of chloroform:methanol
(2:1).

o Vortex vigorously for 2 minutes.
o Add 125 pL of chloroform and vortex for 30 seconds.
o Add 125 puL of water and vortex for 30 seconds.

o Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

 Lipid Phase Collection:

o Carefully collect the lower organic phase (chloroform layer) containing the lipids using a
glass pipette, avoiding the protein interface.

o Transfer the organic phase to a new tube.
e Drying and Reconstitution:
o Dry the collected organic phase under a stream of nitrogen gas.

o Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 uL of
methanol or mobile phase).

LC-MS/MS Analysis

Objective: To separate and quantify C15:0-Ceramide using reverse-phase liquid
chromatography coupled with tandem mass spectrometry.

Instrumentation:

» High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

e Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):
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e Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 um particle size).
e Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

o Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM
ammonium formate.

o Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5
minutes, and then re-equilibrate at 60% B for 5 minutes.

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40°C.

« Injection Volume: 5-10 pL.

MS/MS Conditions (Example):

« lonization Mode: Positive Electrospray lonization (ESI+).
e Scan Type: Multiple Reaction Monitoring (MRM).

e Precursor and Product lons: The specific m/z transitions for C15:0-Ceramide and the internal
standard need to be determined by direct infusion of standards. The most common
fragmentation for ceramides in positive mode is the loss of the fatty acyl chain, resulting in a
product ion corresponding to the sphingosine backbone (m/z 264.2).

o C15:0-Ceramide (d18:1/15:0): Precursor ion [M+H]+ (m/z 524.5) -> Product ion (m/z
264.2).

o C17:0-Ceramide (d18:1/17:0) (IS): Precursor ion [M+H]+ (m/z 552.5) -> Product ion (m/z
264.2).

o Collision Energy and other MS parameters: Optimize for maximum signal intensity for each
transition.

Data Analysis and Quantification
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o Peak Integration: Integrate the peak areas for the MRM transitions of C15:0-Ceramide and
the internal standard.

» Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions
containing known concentrations of C15:0-Ceramide and a fixed concentration of the internal
standard. Plot the ratio of the peak area of C15:0-Ceramide to the peak area of the internal
standard against the concentration of C15:0-Ceramide.

e Quantification: Determine the concentration of C15:0-Ceramide in the samples by
interpolating the peak area ratio from the calibration curve.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from targeted
metabolomics studies of C15:0-Ceramide. Actual values will be dependent on the specific
study and biological matrix.

Table 1. LC-MS/MS Parameters for C15:0-Ceramide Quantification

Precursor lon Product lon Retention Time Collision
Analyte .

(m/z) (m/z) (min) Energy (eV)
C15:0-Ceramide 524.5 264.2 To be determined  To be optimized
C17:0-Ceramide ] o

552.5 264.2 To be determined  To be optimized

(1S)

Table 2: Example Quantitative Data of C15:0-Ceramide in Human Plasma

Group N C15:0-Ceramide (ng/mL)
Healthy Controls 50 Mean + SD
Disease Group A 50 Mean + SD
Disease Group B 50 Mean + SD

Experimental Workflow Diagram
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Figure 3: General workflow for the targeted quantification of C15:0-Ceramide.

Conclusion

Targeted metabolomics of C15:0-Ceramide is a promising area of research with the potential to
uncover novel roles for this odd-chain sphingolipid in health and disease. The provided
protocols and guidelines offer a starting point for researchers to accurately quantify C15:0-
Ceramide in various biological samples. Further studies are warranted to fully elucidate its

specific signaling pathways and clinical significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Targeted
Metabolomics of C15:0-Ceramide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026380#c15-ceramide-in-targeted-metabolomics-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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